molecular formula C15H16F2N4O2 B6973209 3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide

3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide

Cat. No.: B6973209
M. Wt: 322.31 g/mol
InChI Key: DHNJGGFILDXNRI-AAEUAGOBSA-N
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Description

3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and a carboxamide group attached to a chiral oxane ring bearing a methylimidazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3,5-difluorobenzaldehyde and an amine derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyridine derivative reacts with an amine or an amide under suitable conditions.

    Synthesis of the Oxane Ring: The oxane ring is synthesized separately, often through a cyclization reaction involving a diol and a suitable catalyst.

    Coupling of the Oxane and Pyridine Rings: The final step involves coupling the oxane ring with the pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluoropyridine-2-carboxamide: Lacks the oxane and methylimidazole moieties, making it less complex.

    N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide: Lacks the fluorine atoms on the pyridine ring.

Uniqueness

3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide is unique due to the presence of both fluorine atoms on the pyridine ring and the chiral oxane ring with a methylimidazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-21-5-4-18-14(21)13-11(3-2-6-23-13)20-15(22)12-10(17)7-9(16)8-19-12/h4-5,7-8,11,13H,2-3,6H2,1H3,(H,20,22)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNJGGFILDXNRI-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)NC(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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